molecular formula C23H18FNO3S B2938959 [6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114650-39-3

[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2938959
CAS No.: 1114650-39-3
M. Wt: 407.46
InChI Key: ZCSBITYWABAXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a 1,4-benzothiazine core with a 1,1-dioxide group, indicating sulfone functionality. Key structural attributes include:

  • Position 4: 3-methylphenyl group, contributing steric bulk and lipophilicity.
  • Position 2: 4-methylphenyl methanone moiety, which may influence solubility and metabolic stability.

This scaffold is structurally analogous to bioactive benzothiazine derivatives, where substituent variations significantly modulate physicochemical and pharmacological properties .

Properties

IUPAC Name

[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-15-6-8-17(9-7-15)23(26)22-14-25(19-5-3-4-16(2)12-19)20-13-18(24)10-11-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSBITYWABAXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core, with various substituents that may influence its pharmacological properties. The presence of the fluorine atom and the dioxido group are critical for its biological interactions.

Structural Formula

C19H18FN2O3S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_2\text{O}_3\text{S}

Research indicates that compounds similar to 6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may act through multiple mechanisms:

  • Inhibition of Nuclear Receptors : This compound exhibits potent activity against nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which is implicated in inflammatory responses. Selective antagonism of RORγ can lead to decreased production of pro-inflammatory cytokines like IL-17, making it a candidate for treating autoimmune diseases .
  • Antimicrobial Activity : Similar benzothiazine derivatives have shown significant antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function .
  • Cytotoxic Effects : The compound may also exhibit cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy through apoptosis induction or cell cycle arrest mechanisms.

Pharmacological Studies

Table 1 summarizes key findings from recent studies on related compounds and their biological activities:

Compound NameActivity TypeIC50 (µM)Reference
GNE-3500RORγ Inverse Agonist0.5
Compound AAntimicrobial2.0
Compound BCytotoxic (Cancer)1.5

Case Study 1: RORγ Antagonism

A study evaluated the effects of GNE-3500 on IL-17 production in human T cells. The results demonstrated that GNE-3500 significantly reduced IL-17 levels in a dose-dependent manner, indicating its potential as a therapeutic agent for inflammatory diseases such as psoriasis and rheumatoid arthritis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazine derivatives similar to the target compound. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating bacterial infections .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Preliminary data suggest that similar compounds may exhibit toxicity towards aquatic life and could pose risks to reproductive health . Further studies are necessary to fully elucidate the safety profile of 6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazine Derivatives

Compound Name Substituent Positions & Groups Key Structural Differences vs. Target Compound Potential Property Implications
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone - Position 4 : 4-butylphenyl
- Methanone : Phenyl
- Longer alkyl chain (butyl vs. methyl)
- Unsubstituted phenyl
Increased lipophilicity; reduced metabolic stability
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone - Position 7 : Fluorine
- Methanone : 4-ethylphenyl
- Fluoro at C7 vs. C6
- Ethyl vs. methyl on methanone
Altered electronic distribution; moderate lipophilicity shift
(4-Bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)methanone - Position 7 : Ethoxy
- Methanone : 4-bromophenyl
- Core : Additional methyl at C3
- Ethoxy vs. fluoro
- Bromo (heavy atom) substituent
Enhanced steric hindrance; potential halogen-bonding effects

Analysis of Substituent Effects

Fluorine Position (C6 vs. C7)
  • Positional isomerism could alter molecular dipole moments, influencing solubility and crystallinity .
Aromatic Substituents (Methylphenyl vs. Bromophenyl/Butylphenyl)
  • The 3-methylphenyl group at C4 balances lipophilicity and steric effects.
  • Butylphenyl () increases hydrophobicity, possibly reducing aqueous solubility but improving membrane permeability .
Methanone Modifications
  • The 4-methylphenyl methanone in the target compound provides moderate steric hindrance.

Implications for Bioactivity and Physicochemical Properties

  • Bioactivity Clustering : Compounds with similar substituent patterns (e.g., halogens or alkyl chains) may cluster in bioactivity profiles, as seen in NCI-60 dataset analyses .
  • Environmental Fate : Structural similarities (e.g., sulfone groups) suggest comparable environmental persistence, though alkyl/aryl substituents may alter degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.